![molecular formula C15H15N3O2 B3363095 3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}-4-methoxyaniline CAS No. 1016854-05-9](/img/structure/B3363095.png)
3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}-4-methoxyaniline
Overview
Description
3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}-4-methoxyaniline is a chemical compound that has garnered significant attention in the scientific research community for its potential applications in various fields. This compound is a potent inhibitor of several enzymes, including tyrosine kinases, making it a promising candidate for the development of new drugs. In
Scientific Research Applications
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives, such as “3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}-4-methoxyaniline”, have shown potential as anticancer agents. They have been evaluated for their antiproliferative potential in breast cancer cells . For instance, compound 15, an imidazo[1,2-a]pyridine derivative, exhibited potent activity against the MCF7 and MDA-MB-231 cell lines .
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also been studied for their antimicrobial properties . They have shown potential as antibacterial activators with significant inhibition against E.coli and Bacillus spp bacteria .
Anti-inflammatory Drugs
Imidazo[1,2-a]pyridine derivatives have shown a broad range of biological and pharmacological activities, including anti-inflammatory effects . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antiviral Drugs
Imidazo[1,2-a]pyridine derivatives have also been studied for their antiviral properties . This suggests that they could be used in the development of new antiviral drugs.
Optoelectronic Devices
Imidazo[1,2-a]pyridine derivatives have shown potential in several research areas, including materials science . They have been reported in different technological applications, such as optoelectronic devices .
Sensors
Imidazo[1,2-a]pyridine derivatives have been used in the development of sensors . Their unique properties make them suitable for use in various types of sensors.
7. Emitters for Confocal Microscopy and Imaging Imidazo[1,2-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging . This suggests that they could be used in the development of new imaging technologies.
Corrosion Inhibitors
Imidazo[1,2-a]pyridine derivatives have been studied for their potential as corrosion inhibitors . They have shown high efficiency at low concentrations, making them promising candidates for this application .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit inhibitory activity against various tumor cell lines .
Mode of Action
It’s worth noting that compounds with similar structures have shown cytotoxic effects, suggesting a potential for interaction with cellular components that result in cell death .
Biochemical Pathways
Given its potential cytotoxic effects, it may be inferred that it could interfere with pathways essential for cell survival and proliferation .
Result of Action
, compounds with similar structures have shown inhibitory activity against various tumor cell lines. This suggests that the compound may have potential antitumor effects.
properties
IUPAC Name |
3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-4-methoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-19-13-6-5-11(16)8-14(13)20-10-12-9-18-7-3-2-4-15(18)17-12/h2-9H,10,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANUIZFTOWURQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OCC2=CN3C=CC=CC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}-4-methoxyaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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